molecular formula C16H22N2O2 B5070144 2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol

2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol

Cat. No. B5070144
M. Wt: 274.36 g/mol
InChI Key: NQJYEUMOYKWOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in many articles. There are a wide range of synthesis protocols for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The compound “2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol” would have additional functional groups attached to this basic structure.

properties

IUPAC Name

2-[(8-methoxy-4-methylquinolin-2-yl)-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-8-18(9-10-19)15-11-12(2)13-6-5-7-14(20-3)16(13)17-15/h5-7,11,19H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJYEUMOYKWOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C1=NC2=C(C=CC=C2OC)C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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